2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide involves multiple steps
Synthesis of the Triazole Ring: The triazole ring is synthesized starting from 4-methylaniline, which undergoes a series of reactions including hydrazinecarbothioamide formation, acylation, and cyclization.
Introduction of the Sulfanyl Group: The triazole derivative is then subjected to S-alkylation using cesium carbonate as a base.
Addition of the Nitrophenyl Group: The final step involves the condensation of the triazole derivative with a nitrophenyl compound under specific reaction conditions.
Chemical Reactions Analysis
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
These compounds share the triazole ring but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C26H22N6O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H22N6O3S/c1-19-13-15-21(16-14-19)25-29-30-26(31(25)22-10-3-2-4-11-22)36-18-24(33)28-27-17-7-9-20-8-5-6-12-23(20)32(34)35/h2-17H,18H2,1H3,(H,28,33)/b9-7+,27-17+ |
InChI Key |
ZZTZUVHRBANHKQ-GBUKGSFUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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